molecular formula C26H21F3N2O5 B2866363 3-(2-(4-ethoxyphenyl)acetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888460-67-1

3-(2-(4-ethoxyphenyl)acetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No. B2866363
CAS RN: 888460-67-1
M. Wt: 498.458
InChI Key: SNMZQRKUKBQATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-ethoxyphenyl)acetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H21F3N2O5 and its molecular weight is 498.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research on related benzofuran derivatives and similar complex molecules has led to the development of new synthetic methods and novel compounds with potential biological activities. For instance, Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties, indicating the potential of benzofuran derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural Characterization

The structural analysis and characterization of compounds provide essential information about their chemical behavior and potential interactions. For example, Camerman et al. (2005) described the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing insights into the stereochemical aspects likely responsible for anticonvulsant activities, which could be relevant for understanding the structure-activity relationships of benzofuran derivatives (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Pharmacological Applications

Investigations into the biological activities of structurally related compounds have highlighted their potential in drug development. For instance, the study of cyclic hydroxamic acids and lactams with benzoxazine skeletons by Hartenstein and Sicker (1993) could inform the development of pharmacologically active benzofuran derivatives, emphasizing the importance of such compounds in designing new therapeutic agents (Hartenstein & Sicker, 1993).

Antimicrobial and Antiparasitic Activities

The antimicrobial and antiparasitic potential of benzofuran derivatives and related compounds has been a subject of interest. Rogers et al. (1964) explored the anticoccidial activity of 4-amino-2-ethoxybenzoic acid and related compounds, demonstrating the relevance of such studies in identifying new antiparasitic drugs, which could be extrapolated to the research applications of similar benzofuran derivatives (Rogers et al., 1964).

properties

IUPAC Name

3-[[2-(4-ethoxyphenyl)acetyl]amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N2O5/c1-2-34-18-11-7-16(8-12-18)15-22(32)31-23-20-5-3-4-6-21(20)35-24(23)25(33)30-17-9-13-19(14-10-17)36-26(27,28)29/h3-14H,2,15H2,1H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMZQRKUKBQATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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